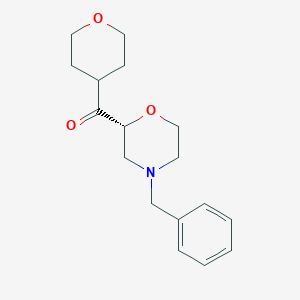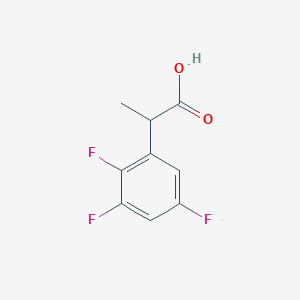
2-(2,3,5-Trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,5-Trifluorophenyl)propanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
The synthesis of 2-(2,3,5-Trifluorophenyl)propanoic acid can be achieved through several routes. One common method involves the reaction of 2,3,5-trifluorobenzene with propanoic acid under specific conditions. Another approach includes the use of 2,3,5-trifluoronitrobenzene as a starting material, which undergoes a series of reactions including condensation with diethyl malonate, hydrolysis, acidification, and decarboxylation to yield the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
2-(2,3,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions
Aplicaciones Científicas De Investigación
2-(2,3,5-Trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(2,3,5-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(2,3,5-Trifluorophenyl)propanoic acid can be compared with other fluorinated phenylpropanoic acids, such as 2-(2,3,4-Trifluorophenyl)propanoic acid and 3-(2,3,5-Trifluorophenyl)propanoic acid . These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical properties and reactivity. The unique arrangement of fluorine atoms in this compound contributes to its distinct behavior and applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C9H7F3O2 |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
2-(2,3,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O2/c1-4(9(13)14)6-2-5(10)3-7(11)8(6)12/h2-4H,1H3,(H,13,14) |
Clave InChI |
KVYHMSDUVBNTSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=CC(=C1)F)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


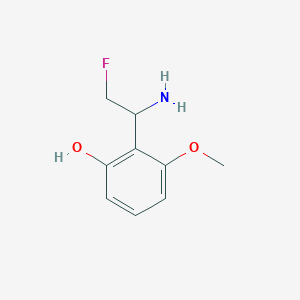
![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)
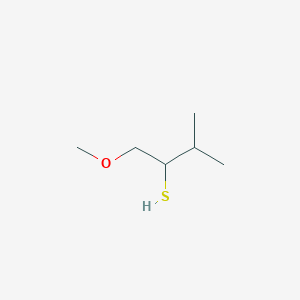
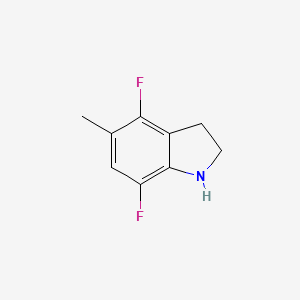
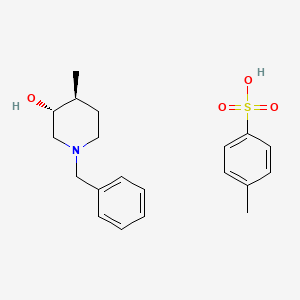
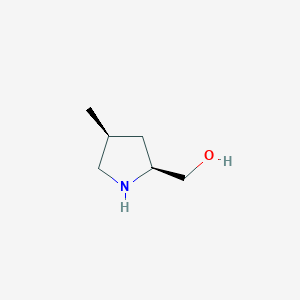
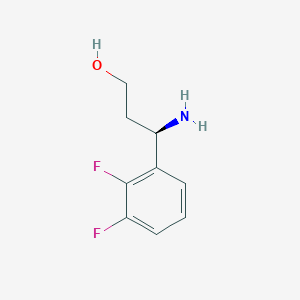
![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
![5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid](/img/structure/B15276683.png)
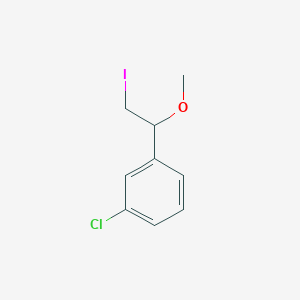
![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
